molecular formula C14H13NO2 B1502179 3-Pyridin-3-YL-benzoic acid ethyl ester CAS No. 4385-73-3

3-Pyridin-3-YL-benzoic acid ethyl ester

Cat. No.: B1502179
CAS No.: 4385-73-3
M. Wt: 227.26 g/mol
InChI Key: IHBQNWQTSYNXOJ-UHFFFAOYSA-N
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Description

3-Pyridin-3-YL-benzoic acid ethyl ester is a chemical compound characterized by its unique structure, which includes a pyridine ring attached to a benzoic acid moiety with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-3-YL-benzoic acid ethyl ester typically involves the following steps:

  • Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position.

  • Friedel-Crafts Acylation: The brominated pyridine is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 3-bromopyridine-3-carboxylic acid.

  • Esterification: The carboxylic acid group is then converted to an ethyl ester through esterification using ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-3-YL-benzoic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: The ester group can be reduced to form the corresponding alcohol.

  • Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.

Major Products Formed:

  • Pyridine-N-oxide: Formed through oxidation of the pyridine ring.

  • 3-Pyridin-3-YL-benzoic acid: Resulting from the reduction of the ester group.

  • Substituted Pyridines: Various substituted pyridines can be obtained through substitution reactions.

Scientific Research Applications

3-Pyridin-3-YL-benzoic acid ethyl ester has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Pyridin-3-YL-benzoic acid ethyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-Pyridin-3-YL-benzoic acid ethyl ester is similar to other pyridine derivatives, such as 3-Pyridin-3-YL-benzoic acid methyl ester and 3-Pyridin-3-YL-benzoic acid. its uniqueness lies in the presence of the ethyl ester group, which can influence its reactivity and applications. These similar compounds may have different physical and chemical properties, leading to varied uses in scientific research and industry.

Properties

IUPAC Name

ethyl 3-pyridin-3-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)12-6-3-5-11(9-12)13-7-4-8-15-10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBQNWQTSYNXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696045
Record name Ethyl 3-(pyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-73-3
Record name Ethyl 3-(3-pyridinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4385-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(pyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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